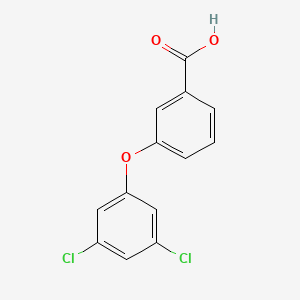

3-(3,5-Dichlorophenoxy)benzoic acid

Description

Significance of Aryloxy- and Dichlorobenzoic Acid Structural Motifs in Contemporary Chemical Research

The structural architecture of 3-(3,5-Dichlorophenoxy)benzoic acid is a composite of two significant motifs: a dichlorinated phenyl group and a phenoxy-substituted benzoic acid. Both of these structural units are independently and collectively of great interest in modern chemical research.

The dichlorobenzoic acid moiety is a well-established pharmacophore and a versatile building block in organic synthesis. For instance, 3,5-dichlorobenzoic acid, a related compound, is known to be a metabolite and has been investigated for its herbicidal properties. nih.gov The substitution pattern of the chlorine atoms on the benzene (B151609) ring is crucial in determining the molecule's reactivity and its interaction with biological targets. The synthesis of various dichlorobenzoic acid derivatives has been extensively explored, utilizing starting materials like 3,5-dichloroanthranilic acid or through the chlorination of benzonitrile (B105546). chemicalbook.comgoogle.com

The aryloxy linkage provides a degree of conformational flexibility, which is a desirable attribute in the design of bioactive molecules, allowing them to adapt to the binding sites of proteins and other biological macromolecules. This ether linkage is a common feature in many pharmaceuticals and agrochemicals.

The combination of these motifs in this compound suggests a potential for a unique profile of chemical and biological activities, warranting further investigation.

Overview of Research Trajectories for Related Chemical Congeners

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its congeners provide valuable insights into its potential areas of application.

Derivatives of aminodichlorobenzoic acids have been synthesized and evaluated for their phytotoxic action, indicating that this class of compounds could be explored for the development of new herbicides. nih.gov Specifically, the N,N-di,sec-butylamide of 2-amino-3,5-dichlorobenzoic acid displayed selective activity, highlighting the importance of the amide functional group in conferring biological specificity. nih.gov Furthermore, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid also showed selective phytotoxicity. nih.gov

Patents have been filed for the synthesis of related compounds, such as 3,5-dichlorobenzoyl chloride, which is a reactive intermediate used in the preparation of more complex molecules. google.com The synthesis of this compound involves the protection of an amino group, followed by chlorination and subsequent functional group transformations, showcasing the synthetic strategies employed for this class of molecules. google.com

The crystal structure of related molecules, such as 3,5-dichloro-2-hydroxy-benzoic acid, has been determined, providing valuable information on the solid-state conformation and intermolecular interactions of these compounds. researchgate.net Such studies are fundamental for understanding the structure-property relationships within this chemical family.

Structure

3D Structure

Properties

CAS No. |

149609-34-7 |

|---|---|

Molecular Formula |

C13H8Cl2O3 |

Molecular Weight |

283.10 g/mol |

IUPAC Name |

3-(3,5-dichlorophenoxy)benzoic acid |

InChI |

InChI=1S/C13H8Cl2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-2-8(4-11)13(16)17/h1-7H,(H,16,17) |

InChI Key |

FCFFUYCURTYWPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3,5 Dichlorophenoxy Benzoic Acid and Its Analogues

Strategies for the Construction of the Dichlorophenoxybenzoic Acid Scaffold

The formation of the diaryl ether linkage is a critical step in the synthesis of 3-(3,5-dichlorophenoxy)benzoic acid. This is typically achieved through etherification reactions, with the Ullmann condensation being a prominent method.

Etherification Reactions in Aryloxybenzoic Acid Synthesis

The Williamson ether synthesis, a long-established method, involves the reaction of an alkoxide with a primary alkyl halide and is a classic example of an SN2 reaction. numberanalytics.commasterorganicchemistry.com While fundamental to ether formation, the synthesis of diaryl ethers often requires more specialized conditions, such as those found in the Ullmann condensation. This reaction involves the copper-promoted coupling of an aryl halide with a phenol. wikipedia.org

Modern advancements in the Ullmann-type synthesis of diaryl ethers have focused on developing milder and more efficient reaction conditions. organic-chemistry.orggoogle.com These improved methods often utilize catalytic amounts of copper(I) salts, such as copper(I) oxide or copper(I) iodide, in the presence of a ligand and a base like cesium carbonate. organic-chemistry.org The use of inexpensive ligands can significantly accelerate the reaction, which can be conducted in solvents like acetonitrile (B52724). organic-chemistry.org These modern protocols have shown broad functional group tolerance and can accommodate sterically hindered coupling partners. organic-chemistry.orgacs.org

Directed Functionalization Approaches utilizing Halogenated Benzoic Acid Precursors

The synthesis of the dichlorophenoxybenzoic acid scaffold can also be approached by starting with a pre-functionalized benzoic acid derivative. The carboxylate group can act as a directing group in C-H bond functionalization reactions, guiding the introduction of substituents to specific positions on the aromatic ring. nih.govnih.gov This strategy allows for the regioselective construction of the desired molecule. For instance, various transition metal catalysts, including palladium, rhodium, iridium, and ruthenium, have been employed for the carboxylate-directed C-H arylation of benzoic acids. nih.gov

The synthesis of 3,5-dichlorobenzoic acid itself, a key precursor, can be achieved through several routes. One common method involves the diazotization of 3,5-dichloroanthranilic acid followed by reaction with ethanol. chemicalbook.comprepchem.com Another approach starts from 3,5-diaminotoluene, which undergoes diazotization to form 3,5-dichlorotoluene, followed by oxidation to the benzoic acid. google.com Additionally, methods starting from benzonitrile (B105546) have been developed to avoid the potentially hazardous diazotization step. google.com

Derivatization and Further Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides a versatile handle for further molecular modification through reactions such as esterification and amidation.

Esterification Reactions for Modulating Molecular Characteristics

Esterification, the reaction of a carboxylic acid with an alcohol, is a fundamental transformation used to modify the properties of a molecule. iajpr.com The Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. jocpr.com The equilibrium of this reaction can be shifted towards the product ester by using an excess of one reactant or by removing water as it is formed. tcu.edu

A variety of reagents and catalysts can be employed for the esterification of benzoic acids. organic-chemistry.org For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for esterification under mild conditions. jocpr.com Other methods include the use of thionyl chloride to first convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol. google.com

| Reagent/Catalyst | Reaction Conditions | Product |

| Alcohol, H₂SO₄ (catalyst) | Reflux | Ester |

| Alcohol, DCC, DMAP | Room temperature | Ester |

| 1. SOCl₂ 2. Alcohol | Varies | Ester |

Amidation and Other Carboxylic Acid Functionalizations

The carboxylic acid can be converted to an amide by reaction with an amine. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride. google.com The resulting acid chloride then reacts with an amine to form the corresponding amide. google.com

Furthermore, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed. nih.gov This reaction demonstrates high efficiency and functional group compatibility. nih.gov The resulting ortho-amidated benzoic acid products can then undergo decarboxylation to yield meta- or para-substituted aniline (B41778) derivatives. nih.gov

Reactivity Profiles of Aromatic Rings and Halogen Substituents

The aromatic rings of this compound exhibit reactivity typical of aromatic compounds, undergoing electrophilic substitution reactions. The electron-withdrawing nature of the carboxylic acid group and the halogen substituents influences the regioselectivity of these reactions. The carboxyl group is a deactivating and meta-directing group for electrophilic aromatic substitution. youtube.com

The chlorine atoms on the phenoxy ring are generally unreactive towards nucleophilic substitution under standard conditions. However, their presence influences the electronic properties of the molecule. The halogen substituents can participate in various cross-coupling reactions, although this is a less common transformation for this specific scaffold.

Recent research has also explored the functionalization of benzoic acid derivatives at the meta-position. exlibrisgroup.com While ortho-C-H functionalization is well-established, meta-selective reactions have been more challenging to achieve. exlibrisgroup.com The development of new catalytic systems, for instance, using nitrile-based sulfonamide templates with palladium catalysis, has enabled the meta-C-H olefination of benzoic acid derivatives. exlibrisgroup.com

Exploration of Electrophilic and Nucleophilic Substitution Pathways

The two aromatic rings in this compound exhibit different reactivities towards electrophilic attack due to the directing effects of their respective substituents.

The phenoxy ring bearing the two chlorine atoms is strongly deactivated towards electrophilic aromatic substitution. The chlorine atoms are ortho, para-directing but deactivating, and the ether oxygen is also ortho, para-directing and activating. However, the cumulative electron-withdrawing inductive effect of the two chlorine atoms significantly reduces the nucleophilicity of this ring, making electrophilic substitution challenging.

The benzoic acid ring is also deactivated towards electrophilic substitution by the meta-directing carboxylic acid group. The ether linkage at the 3-position will direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Therefore, electrophilic substitution on this ring is expected to occur at the positions ortho and para to the phenoxy group, but the deactivating nature of the carboxyl group will necessitate forcing reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Activating/Deactivating Groups | Directing Effect | Predicted Position of Substitution |

| Phenoxy Ring | -Cl (x2), -OAr | Strongly Deactivated | Unlikely to react |

| Benzoic Acid Ring | -COOH, -OAr | Deactivated | 2, 4, and 6 positions |

Nucleophilic aromatic substitution (SNA) on the dichlorophenoxy ring is a potential pathway for further functionalization. The presence of two electron-withdrawing chlorine atoms can facilitate the attack of strong nucleophiles, leading to the displacement of one or both chlorine atoms. Such reactions typically require high temperatures and pressures or the use of a strong base.

Reductive and Oxidative Transformations of the Core Structure

The core structure of this compound can undergo both reduction and oxidation, primarily targeting the carboxylic acid group and the aromatic rings.

Reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation would yield [3-(3,5-dichlorophenoxy)phenyl]methanol, a useful intermediate for further synthetic modifications. Catalytic hydrogenation under high pressure and temperature could potentially reduce the aromatic rings, although this would be a challenging transformation due to their electron-deficient nature.

Oxidative transformations of the core structure are less common due to the presence of deactivating groups. The aromatic rings are generally resistant to oxidation under standard conditions. However, under harsh oxidative conditions, degradation of the molecule could occur, potentially leading to the cleavage of the ether linkage or the aromatic rings.

Table 2: Potential Reductive and Oxidative Transformations of this compound

| Transformation | Reagents/Conditions | Product |

| Reduction of Carboxylic Acid | LiAlH₄, BH₃ | [3-(3,5-Dichlorophenoxy)phenyl]methanol |

| Reduction of Aromatic Rings | High-pressure catalytic hydrogenation | Cyclohexyl-substituted derivatives (requires harsh conditions) |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, heat) | Degradation products |

Computational Chemistry and Molecular Modeling of 3 3,5 Dichlorophenoxy Benzoic Acid Analogues

Quantum Mechanical Studies for Electronic and Geometric Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For analogues of 3-(3,5-Dichlorophenoxy)benzoic acid, these studies reveal details about their three-dimensional structure, stability, and electronic characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) and Hartree-Fock (HF) are two widely used ab initio methods to predict the molecular geometry and energy of chemical compounds. nih.govresearchgate.net DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost, especially for larger molecules. nih.govufv.br

For various benzoic acid derivatives, DFT and HF calculations have been employed to optimize their crystal structures. niscpr.res.inniscpr.res.inresearchgate.net These computational approaches can provide detailed information on bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data obtained from techniques like X-ray diffraction. nih.govniscpr.res.inniscpr.res.inresearchgate.net The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. researchgate.net

| Computational Method | Key Outputs | Relevance |

| Density Functional Theory (DFT) | Optimized molecular geometry, total energy, vibrational frequencies | Provides accurate structural and energetic information. |

| Hartree-Fock (HF) | Optimized molecular geometry, total energy | A foundational ab initio method, often used as a starting point for more advanced calculations. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potentials (MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. libretexts.orgwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. niscpr.res.in

For various benzoic acid derivatives and related compounds, HOMO-LUMO analysis has been performed to understand their electronic properties and reactivity. niscpr.res.inresearchgate.netresearchgate.net For example, in one study, the HOMO and LUMO energy values for a benzoic acid derivative were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in This relatively large energy gap suggests that the molecule is kinetically stable. niscpr.res.in

The Molecular Electrostatic Potential (MEP) is another vital tool that provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net MEP maps are used to identify the electrophilic and nucleophilic sites of a molecule, which are regions susceptible to attack by electron-seeking and nucleus-seeking reagents, respectively. researchgate.net In these maps, negative potential regions (often colored red) indicate areas with an excess of electrons, which are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For several benzoic acid derivatives, MEP analysis has been used to complement the understanding of intermolecular interactions, such as hydrogen and halogen bonds. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. |

Theoretical Prediction and Characterization of Molecular Interactions

Theoretical methods are instrumental in predicting and characterizing the non-covalent interactions that govern the supramolecular assembly and biological activity of molecules. For analogues of this compound, understanding these interactions is key to predicting their behavior in different environments.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal structure. niscpr.res.inniscpr.res.inresearchgate.net This method allows for the decomposition of the crystal environment into contributions from different types of interactions, such as hydrogen bonds and van der Waals forces. For example, in the study of a benzoic acid derivative, Hirshfeld surface analysis and the associated 2D fingerprint plots were used to detail the various intermolecular contacts. niscpr.res.inniscpr.res.inresearchgate.net

Molecular docking is another widely used computational technique to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. researchgate.net This method is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net For instance, docking studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives revealed the presence of hydrogen bonding and hydrophobic interactions with their target proteins. researchgate.net Similarly, docking analysis of another benzoic acid derivative against carbonic anhydrase indicated a highly favorable binding energy, suggesting its potential as a potent inhibitor. niscpr.res.inniscpr.res.inresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/3D-QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govnih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the design of more potent analogues. nih.govnih.gov

Ligand-Based and Structure-Based Computational Approaches

QSAR models can be developed using either ligand-based or structure-based approaches. Ligand-based methods rely on the information from a set of known active and inactive molecules to build a predictive model. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples of ligand-based 3D-QSAR. nih.govasianpubs.orgfrontiersin.org These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity. nih.govasianpubs.org For instance, 3D-QSAR models for benzaldehyde (B42025) and benzoic acid derivatives as phenoloxidase inhibitors have been successfully developed using CoMFA and CoMSIA, providing insights for designing novel inhibitors. nih.gov

Structure-based approaches, on the other hand, utilize the three-dimensional structure of the biological target (e.g., a protein) to understand the ligand-receptor interactions. nih.gov Molecular docking, as mentioned earlier, is a key component of structure-based drug design. The information from docking studies can be integrated with QSAR models to provide a more comprehensive understanding of the structure-activity relationships. nih.govrsc.org The combination of ligand-based and structure-based approaches, often referred to as integrated or hybrid methods, can lead to more robust and predictive models for molecular design. nih.gov Such integrated approaches have been successfully applied in the discovery of inhibitors for various enzymes. frontiersin.orgrsc.org

| QSAR Approach | Basis | Common Techniques | Application |

| Ligand-Based | Relies on the properties of a set of known active and inactive molecules. | CoMFA, CoMSIA, Hologram QSAR | Predicting activity of new compounds based on structural similarities to known actives. |

| Structure-Based | Utilizes the 3D structure of the biological target. | Molecular Docking, Molecular Dynamics | Understanding ligand-receptor interactions and designing ligands that fit the target's binding site. |

Environmental Fate, Transport, and Biotransformation of Halogenated Benzoic Acid Derivatives

Degradation Pathways in Environmental Systems

The degradation of complex organic molecules in the environment can proceed through biotic and abiotic pathways. For chlorinated phenoxybenzoic acids, both microbial and chemical processes are expected to contribute to their transformation.

The biodegradation of chlorinated aromatic compounds is a key process in their environmental detoxification. Several microorganisms have been identified for their ability to degrade compounds with similar structures to 3-(3,5-Dichlorophenoxy)benzoic acid.

Fungi, such as Aspergillus niger , have been shown to degrade 3-phenoxybenzoic acid (3-PBA), a related compound that lacks the chlorine substituents. cambridge.orgnih.govnih.gov This suggests that fungal systems may possess the enzymatic machinery to cleave the ether bond, a critical first step in the degradation of phenoxybenzoic acids. The presence of chlorine atoms in this compound would likely increase its recalcitrance to microbial attack compared to 3-PBA.

Bacteria of the genus Rhodococcus are well-known for their diverse metabolic capabilities, including the degradation of a wide range of aromatic and chlorinated compounds. nih.gov For instance, Rhodococcus opacus can utilize chlorobenzoates and chlorophenols as carbon sources. imrpress.comresearchgate.netmdpi.com The degradation of 3-chlorobenzoate (B1228886) by Rhodococcus opacus 1CP has been studied, indicating that these bacteria can metabolize chlorinated benzoic acids. imrpress.com This suggests that Rhodococcus species could potentially degrade this compound, likely by first cleaving the ether linkage and then degrading the resulting chlorinated benzoic acid and dichlorophenol moieties.

Pseudomonas species are among the most extensively studied bacteria for the degradation of chlorinated aromatic compounds. Strains of Pseudomonas have been shown to degrade 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide with a similar ether linkage to a chlorinated aromatic ring. nih.govresearchgate.netresearchgate.netvjs.ac.vnvjs.ac.vnnih.gov The degradation of 2,4-D by Pseudomonas often involves the cleavage of the ether bond to form 2,4-dichlorophenol, which is then further metabolized. researchgate.net It is plausible that Pseudomonas species could employ similar enzymatic pathways to initiate the degradation of this compound.

The initial step in the aerobic bacterial degradation of many aromatic compounds is the dihydroxylation of the benzene (B151609) ring, a reaction catalyzed by dioxygenase enzymes. Benzoate (B1203000) 1,2-dioxygenases are a class of Rieske non-heme iron enzymes that catalyze the incorporation of both atoms of molecular oxygen into their substrate. wikipedia.orgnih.gov These enzymes exhibit a certain degree of substrate specificity. Studies on benzoate and toluate dioxygenases have shown that they can act on a range of substituted benzoates, including some halogenated ones. nih.govoup.com For example, benzoate dioxygenase from Acinetobacter calcoaceticus can transform 3-chlorobenzoate. nih.gov The dioxygenation of the benzoic acid ring of this compound by a benzoate 1,2-dioxygenase could be a potential initial step in its biodegradation, leading to the formation of a dihydroxy-cyclohexadiene derivative. The susceptibility of the substituted ring to enzymatic attack would depend on the specific dioxygenase and the electronic and steric effects of the dichlorophenoxy substituent. Research on the dioxygenation of halogenated benzoates by Pseudomonas sp. strain B13 has shown that the position of the halogen substituent influences the rate of the reaction. researchgate.net

In addition to microbial degradation, abiotic processes can contribute to the transformation of organic compounds in the environment. For this compound, the ether linkage represents a potential site for chemical hydrolysis. The cleavage of ether bonds can be catalyzed by strong acids. libretexts.orgwikipedia.org In acidic environmental compartments, such as some soils or sediments, acid-catalyzed hydrolysis could potentially cleave the ether bond, yielding 3,5-dichlorophenol (B58162) and 3-hydroxybenzoic acid. However, ethers are generally considered to be relatively stable to hydrolysis under typical environmental pH conditions. researchgate.net The rate of hydrolysis would be influenced by factors such as pH and temperature. numberanalytics.com Another potential abiotic degradation pathway is photolysis, especially for compounds that absorb light in the environmentally relevant UV spectrum.

Environmental Transport and Distribution Mechanisms

The transport and distribution of this compound in the environment will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and partitioning behavior between different environmental phases.

The mobility of organic compounds in soil and sediment is largely controlled by their sorption to solid-phase components, particularly organic matter. For non-ionic organic compounds, the sorption is often quantified by the organic carbon-normalized sorption coefficient (Koc). As this compound is a weak acid, its sorption will be highly dependent on the soil pH relative to its pKa. At pH values below its pKa, the compound will be predominantly in its neutral, protonated form, which is more likely to sorb to organic matter. At pH values above its pKa, it will exist as an anion, which is more water-soluble and less likely to sorb to negatively charged soil colloids.

Studies on the sorption of the herbicide 2,4-D, another weak acid, have shown that its sorption is positively correlated with the organic matter content of the soil and negatively correlated with soil pH. nih.govresearchgate.net Similar behavior is expected for this compound. The presence of the two chlorine atoms on the phenoxy ring would likely increase its hydrophobicity compared to the parent phenoxybenzoic acid, leading to stronger sorption in its neutral form.

Table 1: Soil Sorption Coefficients of Structurally Related Compounds

| Compound | Soil Type | Koc (L/kg) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Clay, Loam, Sand | 20-100 | nih.gov |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | Peat, Forest, Ando soils | 1,995,262 - 3,981,072 | nih.gov |

For compounds applied to plants, their ability to move within the plant is a critical factor in their biological activity and environmental fate. The translocation of xenobiotics in plants can occur in the xylem (upward movement with the transpiration stream) or the phloem (movement from source tissues, like leaves, to sink tissues, like roots and fruits). cambridge.org

The phloem translocation of weak acids like this compound is often explained by the "weak acid ion trap" model. scilit.com According to this model, the neutral, more lipophilic form of the acid can diffuse across the cell membranes from the apoplast (cell walls) into the slightly alkaline phloem sap (pH ~7.5-8.0). Once inside the phloem, the higher pH causes the acid to deprotonate into its anionic form. This charged form is less membrane-permeable and becomes "trapped" within the phloem, allowing it to be transported with the flow of sugars to sink tissues. The efficiency of phloem translocation is dependent on the compound's pKa and its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity. cambridge.orgnih.govrothamsted.ac.uk For optimal phloem mobility, a compound should have a pKa that allows for a significant portion to be in the neutral form in the apoplast (pH ~5.0-6.0) and in the anionic form in the phloem. Studies on substituted benzoic acids have shown that those with intermediate lipophilicity are most effectively translocated in the phloem. nih.gov The dichlorination of the phenoxy ring in this compound would increase its lipophilicity, which could enhance its membrane permeability and potential for phloem loading, provided its pKa is within a suitable range.

Influence of Environmental Speciation and Ionization on Mobility

The environmental mobility of this compound, a halogenated benzoic acid derivative, is significantly governed by its chemical speciation, which is in turn dictated by the pH of the surrounding medium. As a carboxylic acid, this compound can exist in either a neutral, protonated form or an anionic, deprotonated form. This ionization state is crucial in determining its interaction with soil and sediment particles and its potential for transport within environmental compartments.

At environmental pH values typically found in soil and water (around pH 7), chlorinated benzoic acids are expected to exist predominantly as benzoates, the anionic form. researchgate.net This is due to the pKa of the carboxylic acid group, which is generally in the acidic range. The negative charge of the anion significantly influences its adsorption to soil components. Soils with a net negative surface charge, common in temperate regions due to the presence of clay minerals and organic matter, will exhibit electrostatic repulsion with the anionic form of the compound. This repulsion reduces adsorption and consequently enhances its mobility in the soil column, increasing the potential for leaching into groundwater.

The mobility of phenoxy herbicides, a class to which this compound is related, is known to be influenced by such ionization. For instance, phenoxy herbicides are generally non-charged at the low pH found in cell walls but become negatively charged at the higher pH within the cytoplasm of plant cells, which facilitates their movement within the plant. nufarm.com Similarly, in the broader environment, the anionic forms of chlorophenoxy herbicides are considered to have a notable potential for leaching into groundwater. who.int

Studies on related compounds further illuminate this principle. The mobility of benzoic acid itself has been shown to be dependent on soil properties. Furthermore, research on the leaching potential of various metals from acidic sandy soil has demonstrated how pH and the presence of other ions can influence the movement of charged species through the soil profile. nih.gov The mobility of 2,4-dichlorophenoxyacetic acid (2,4-D) in soil has also been shown to be time-dependent, suggesting a "mobility phase" that can change. nih.gov While direct studies on this compound are limited, the behavior of analogous compounds strongly indicates that its environmental transport is intrinsically linked to its pH-dependent speciation, with the anionic form being more mobile and prone to leaching in most soil types.

Metabolite Identification and Metabolic Pathways in Biological Systems

Biotransformation and Metabolite Profiling in Animal Models (e.g., urinary metabolites in non-human species)

In animal models, halogenated benzoic acid derivatives undergo significant biotransformation prior to excretion. The metabolic fate of these compounds is often characterized by conjugation reactions that increase their water solubility and facilitate their elimination, primarily through the urine. While specific data on this compound is not extensively available, studies on structurally similar compounds provide a strong indication of its likely metabolic pathways.

Research on the metabolism of 3,4-dichlorobenzyloxyacetic acid in rats revealed extensive biotransformation, with the majority of the administered dose being recovered in the urine. nih.gov A significant urinary metabolite was identified as a taurine (B1682933) conjugate, accounting for a substantial portion of the excreted dose. nih.gov Other identified metabolites included 3,4-dichlorohippurate, the unchanged parent compound, and a glycine (B1666218) conjugate. nih.gov The formation of 3,4-dichlorohippurate suggests an initial O-dealkylation at the benzyl (B1604629) carbon, followed by glycine conjugation of the resulting 3,4-dichlorobenzoic acid. nih.gov This highlights that both amino acid conjugation and O-dealkylation are probable metabolic routes for compounds with a dichlorinated phenyl ring linked to a carboxylic acid moiety.

The metabolism of benzoic acid itself in rats has been shown to result in the formation of hippurate, which is then excreted in the urine. nih.gov This conjugation with glycine is a well-established detoxification pathway. Studies in pigs have also demonstrated that dietary benzoic acid is efficiently converted to hippuric acid and excreted via urine.

Furthermore, studies on other chlorinated compounds, such as dichloroacetic acid (DCA) in rats, have identified major urinary metabolites including glycolic acid, glyoxylic acid, and oxalic acid. nih.gov While the initial structure of DCA is different, this demonstrates the capacity of animal systems to metabolize chlorinated organic acids into smaller, more polar compounds. The metabolism of 3,5-dichloroaniline (B42879) in rats has been shown to involve renal enzyme systems, including cytochrome P450, leading to the formation of toxic metabolites. marshall.edu This suggests that oxidative metabolism could also play a role in the biotransformation of this compound.

A common metabolite of many pyrethroid insecticides, 3-phenoxybenzoic acid, has been extensively studied as a urinary biomarker of exposure in humans. nih.gov This indicates that the phenoxybenzoic acid structure can be a stable urinary metabolite.

Based on these findings from related compounds, it is plausible that the metabolism of this compound in animal models would involve one or more of the following pathways:

Conjugation: Direct conjugation of the carboxylic acid group with amino acids such as glycine or taurine to form hippurate-like or taurine conjugates.

Hydroxylation: Oxidation of the aromatic rings, catalyzed by cytochrome P450 enzymes, to introduce hydroxyl groups.

Ether Bond Cleavage: Cleavage of the ether linkage between the two aromatic rings, leading to the formation of dichlorophenol and hydroxybenzoic acid derivatives, which would then be further metabolized and conjugated.

The resulting metabolites would be more water-soluble than the parent compound and would be primarily excreted in the urine. The table below summarizes the urinary metabolites identified for a closely related compound, 3,4-dichlorobenzyloxyacetic acid, in rats. nih.gov

| Parent Compound | Animal Model | Identified Urinary Metabolites | Percentage of Dose |

| 3,4-Dichlorobenzyloxyacetic acid | Rat | Taurine conjugate | 60.1 ± 4.4% |

| 3,4-Dichlorohippurate | - | ||

| Unchanged 3,4-Dichlorobenzyloxyacetic acid | - | ||

| Glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid | - | ||

| Polar unknown (postulated to be glycolic acid) | - | ||

| Data from a study on the metabolism of 3,4-dichlorobenzyloxyacetic acid in rats. The percentages for all metabolites were not individually quantified in the source. |

Plant Metabolism of Related Compounds and Conversion to Physiologically Active Forms

In plants, foreign chemical compounds (xenobiotics) like herbicides undergo a multi-phase metabolic process designed to detoxify and sequester the molecule. unl.edu This process generally involves three phases: modification (Phase I), conjugation (Phase II), and compartmentalization (Phase III). unl.eduucanr.edu While specific studies on the metabolism of this compound in plants are scarce, the metabolic fate of structurally related phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), is well-documented and provides a strong model for its likely biotransformation. nih.gov

Phase I: Modification

The initial phase of metabolism typically involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the herbicide molecule. ucanr.edu For phenoxy herbicides, a common Phase I reaction is hydroxylation of the aromatic ring. lsuagcenter.com This reaction adds a hydroxyl (-OH) group to the molecule, which can alter its biological activity and prepares it for conjugation in Phase II. lsuagcenter.com Another potential Phase I reaction for this compound could be the cleavage of the ether bond, although this is generally considered a less common pathway for phenoxyacetic acid herbicides in plants.

Phase II: Conjugation

In Phase II, the modified herbicide or the parent compound itself is conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids. unl.eduucanr.edu This process significantly increases the water solubility of the xenobiotic and reduces its phytotoxicity. For 2,4-D, two major types of conjugates have been identified in various plant species:

Glucose Esters: The carboxylic acid group of 2,4-D can be conjugated with glucose to form a glucose ester. In cereals, 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose has been identified as a major metabolite. nih.gov

Amino Acid Conjugates: The carboxylic acid group can also form amide linkages with amino acids. In bean and soybean plants, N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid are major metabolites. nih.gov

Given the structural similarity, it is highly probable that this compound would undergo similar conjugation reactions in plants, forming glucose esters and amino acid conjugates.

Phase III: Compartmentalization

The final phase of detoxification in plants involves the transport and sequestration of the conjugated metabolites into cellular compartments, such as the vacuole, or their incorporation into insoluble plant components like lignin. unl.eduucanr.edu This effectively removes the herbicide and its metabolites from sites of metabolic activity, preventing them from causing harm to the plant.

Conversion to Physiologically Active Forms

In some cases, a seemingly non-toxic compound can be metabolized by a plant into a more phytotoxic form. A classic example is the conversion of 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid) to the highly active 2,4-D through the process of β-oxidation. lsuagcenter.com This process, which removes two-carbon units from a fatty acid chain, occurs at different rates in different plant species, forming a basis for selectivity. lsuagcenter.com While this compound is already a benzoic acid derivative, further metabolic activation in a similar manner is less likely, but the potential for biotransformation to a compound with altered physiological activity cannot be entirely ruled out without specific studies. The primary metabolic route in plants is overwhelmingly detoxification. unl.edu

The table below summarizes the major metabolites of the related herbicide 2,4-D identified in different plant species. nih.gov

Broader Academic Implications and Research Directions for 3 3,5 Dichlorophenoxy Benzoic Acid Research

Role as Chemical Building Blocks and Intermediates in Advanced Organic Synthesis

3-(3,5-Dichlorophenoxy)benzoic acid is a multifunctional molecule poised to serve as a valuable intermediate and building block in advanced organic synthesis. Organic building blocks are foundational functionalized molecules used for the modular construction of more complex molecular architectures, playing a critical role in medicinal chemistry and material science . The structure of this compound contains three key functional regions: a benzoic acid moiety, a diaryl ether linkage, and a dichlorinated aromatic ring. Each of these components offers distinct reactive sites for synthetic transformations.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. For instance, reacting the parent acid with thionyl chloride would produce the highly reactive 3-(3,5-dichlorophenoxy)benzoyl chloride, an important intermediate for creating derivatives used in pesticides, pharmaceuticals, and dyes patsnap.com. This versatility allows for its incorporation into a wide array of larger molecules.

The dichlorinated phenyl ring provides sites for nucleophilic aromatic substitution or cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. The presence and position of the chlorine atoms significantly influence the electronic properties of the ring, making it a useful component in the synthesis of agrochemicals and pharmaceuticals where such features are often required for biological activity google.com. Analogous dichlorobenzoic acid compounds are recognized as important intermediates in the chemical and pharmaceutical industries google.com. The diaryl ether bond, while generally stable, can also be a target for specific cleavage reactions under certain conditions, adding another layer of synthetic utility.

| Functional Group | Potential Reaction Type | Resulting Structure/Use |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Forms esters for use as plasticizers or fragrances. |

| Carboxylic Acid (-COOH) | Amidation | Creates amides, a common feature in pharmaceuticals. |

| Carboxylic Acid (-COOH) | Conversion to Acid Chloride (-COCl) | Highly reactive intermediate for acylation reactions patsnap.com. |

| Dichlorinated Phenyl Ring | Nucleophilic Aromatic Substitution | Introduction of other functional groups like amines or alkoxides. |

| Aromatic Rings | Electrophilic Substitution | Further functionalization (e.g., nitration, sulfonation), though deactivated by chlorine atoms. |

Contribution to the Understanding of Structure-Property Relationships for Rational Molecular Design

The study of this compound and its derivatives offers a valuable platform for investigating structure-property relationships, which is fundamental to rational molecular design researchgate.net. By systematically modifying its structure and observing the resulting changes in physical, chemical, and biological properties, researchers can develop principles that guide the creation of new molecules with desired functions.

The compound's structure is analogous to many commercial herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba, which are benzoic acid derivatives juniperpublishers.compatsnap.com. These herbicides function by mimicking the plant hormone auxin, leading to uncontrolled growth and death in susceptible plants juniperpublishers.com. The specific arrangement of the dichlorophenoxy group relative to the benzoic acid moiety in this compound—including the ether linkage and the meta-substitution pattern—is critical. This geometry dictates how the molecule fits into the active site of target receptors or enzymes, thereby determining its biological activity.

| Compound | Key Structural Features | Known Property/Role |

|---|---|---|

| This compound | Meta-linked diaryl ether; 3,5-dichloro substitution | Potential for herbicidal activity; model for structure-activity studies. |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic acid core; 2,4-dichloro substitution | Widely used selective herbicide that mimics auxin juniperpublishers.com. |

| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | Benzoic acid core; 3,6-dichloro and 2-methoxy substitution | Systemic benzoic acid herbicide used for broadleaf weeds psu.edu. |

| 3,5-Dichlorobenzoic acid | Benzoic acid with 3,5-dichloro substitution | Herbicide and important chemical intermediate nih.gov. |

Insights into Environmental Contaminant Dynamics, Remediation Strategies, and Bioremediation

Chlorinated aromatic compounds, including phenoxybenzoic acids, are of significant environmental interest due to their potential persistence and toxicity nih.govresearchgate.net. Studying the environmental fate of this compound can provide crucial insights into the dynamics of such contaminants. Like the widely used herbicide 2,4-D, it is expected to be found in soil and water systems, with its mobility and persistence influenced by factors such as soil type, temperature, and microbial activity juniperpublishers.comnih.gov. The benzoic acid group confers water solubility, potentially leading to leaching into groundwater, a known issue with the herbicide Dicamba nih.gov.

Remediation of sites contaminated with such compounds often involves chemical oxidation or bioremediation nih.gov. Chemical oxidation techniques can convert pollutants into less harmful substances nih.gov. However, bioremediation, which uses microorganisms to break down contaminants, is often considered a more sustainable approach nih.gov.

The degradation of this compound would likely proceed through microbial pathways that target the ether linkage or the chlorinated ring. Studies on 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides, have identified bacterial strains capable of utilizing it as a carbon source, highlighting the potential for bioremediation nih.gov. The half-life of related compounds like 2,4-D can be short (around 10 days) in microbially active environments but much longer under unfavorable conditions juniperpublishers.com. Understanding the specific microbial communities and environmental conditions that promote the degradation of this compound is essential for developing effective remediation strategies.

Elucidation of Enzyme-Substrate Interactions in Dehalogenation and Degradation Processes

The biodegradation of halogenated aromatic compounds is a complex process mediated by specific enzymes, and this compound serves as an excellent model substrate for studying these mechanisms. The initial steps in its degradation likely involve enzymatic cleavage of the ether bond or dehalogenation of the aromatic ring.

Bacterial dehalogenases are enzymes that catalyze the removal of halogen substituents through various mechanisms, including reductive, oxygenolytic, and hydrolytic pathways nih.govsemanticscholar.org. Oxygenases, particularly flavin-dependent monooxygenases, are crucial in the aerobic degradation of chlorinated phenols. These enzymes catalyze the hydroxylation of the aromatic ring, which can lead to the spontaneous elimination of a chlorine atom nih.govwiley.com. The degradation pathway of 2,4-D, for example, involves enzymes that hydroxylate the ring, making it susceptible to cleavage wiley.comresearchgate.net.

Studying how enzymes like monooxygenases, dioxygenases, and laccases interact with this compound can elucidate the structural requirements for substrate binding and catalysis nih.gov. The position of the chlorine atoms on the phenyl ring significantly influences the molecule's susceptibility to enzymatic attack. Quantitative structure-activity relationship (QSAR) analyses can correlate molecular properties with the rates of different enzymatic reaction steps, providing a deeper understanding of the enzyme-substrate interactions that govern dehalogenation and ultimate mineralization of the compound nih.gov.

| Enzyme Class | Function | Relevance to this compound |

|---|---|---|

| Monooxygenases | Catalyze hydroxylation of aromatic rings, often leading to dehalogenation nih.govwiley.com. | Likely involved in the initial attack on the dichlorinated ring. |

| Dioxygenases | Incorporate both atoms of O2 into the substrate, often leading to ring cleavage. | Could be involved in breaking open the aromatic rings after initial modifications. |

| Dehalogenases | Catalyze the cleavage of carbon-halogen bonds through various mechanisms nih.govsemanticscholar.org. | Essential for removing chlorine atoms, a key detoxification step. |

| Laccases | Extracellular enzymes that can degrade a wide range of phenolic compounds nih.gov. | May contribute to the degradation of phenolic intermediates formed during breakdown. |

| Cytochromes P450 | A large family of enzymes involved in metabolizing a wide variety of compounds nih.gov. | Could play a role in the intracellular degradation of the compound or its metabolites. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,5-Dichlorophenoxy)benzoic acid, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 3,5-dichlorophenol reacts with a benzoic acid derivative (e.g., methyl 3-bromobenzoate) under basic conditions. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and characterized via / NMR to confirm substituent positions. Crystallization in ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500-3300 cm, C-Cl stretches at 550-850 cm) .

- NMR : NMR resolves aromatic proton splitting patterns (e.g., meta-substituted chlorines induce distinct coupling), while NMR confirms carbonyl (C=O) and aryl-Cl carbons .

- X-ray Crystallography : SHELX or WinGX software refines crystal structures, resolving bond angles and packing interactions .

Q. What are its primary research applications in pharmacology and biochemistry?

- Methodology : Used as a bioactive scaffold in enzyme inhibition assays (e.g., cyclooxygenase or cytochrome P450 studies). Structure-activity relationships (SAR) are tested by modifying the phenoxy or benzoic acid groups. Biological activity is assessed via in vitro IC measurements and molecular docking simulations .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion artifacts) be resolved during structure refinement?

- Methodology : In SHELXL, anisotropic displacement parameters (ADPs) are adjusted using the RIGU and DELU commands to model thermal motion. Twinning or disorder is addressed via TWIN or PART directives. Validation tools like PLATON check for missed symmetry or hydrogen bonding errors .

Q. What strategies mitigate contradictory bioactivity results in SAR studies?

- Methodology :

- Control Experiments : Include positive/negative controls (e.g., aspirin for COX inhibition) to validate assay conditions.

- Statistical Analysis : Use ANOVA to differentiate batch effects from true biological variance.

- Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodology : Stability is assessed via accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor decomposition via LC-MS.

- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition thresholds (>150°C typical for aryl chlorides). Storage recommendations: -20°C in anhydrous DMSO to prevent hydrolysis .

Q. What computational methods predict its environmental fate or metabolic pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.